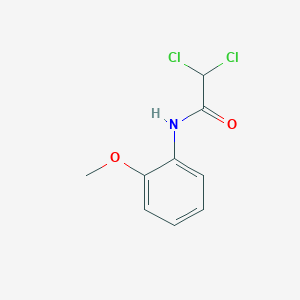

2,2-Dichloro-n-(2-methoxyphenyl)acetamide

Description

Contextualization within Acetamide (B32628) Chemistry

Acetamides are a class of organic compounds characterized by the presence of an amide functional group directly attached to an acetyl group. Their general structure is R-NH-C(=O)CH₃, where R is an organic substituent. Within this broad family, N-substituted acetamides, such as N-(2-methoxyphenyl)acetamide, are of particular interest. nist.govnih.gov The N-(2-methoxyphenyl)acetamide structure features a methoxy (B1213986) group on the phenyl ring at the ortho-position relative to the acetamide linkage. nist.gov This substitution pattern influences the molecule's electronic properties and spatial conformation.

The synthesis of such acetamides often involves the reaction of an appropriately substituted aniline (B41778) with an acetylating agent. For instance, the synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives can be achieved by treating various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info This straightforward synthetic accessibility has contributed to the widespread investigation of acetamides in various chemical disciplines.

Significance of Dihaloacetyl Moieties in Chemical Biology Research

The dihaloacetyl moiety, specifically the dichloroacetyl group in 2,2-dichloro-n-(2-methoxyphenyl)acetamide, is a key structural feature that imparts significant chemical reactivity. Halogenated compounds, in general, are of great interest in medicinal chemistry. ijpsr.info The presence of two chlorine atoms on the alpha-carbon of the acetyl group makes this carbon atom electrophilic and susceptible to nucleophilic attack.

This reactivity is harnessed in chemical biology, where dihaloacetyl groups can act as covalent modifiers of biological macromolecules. While the broader class of diazo compounds is also known for its ability to modify peptides and proteins, the dihaloacetyl moiety offers a different mode of action. nih.gov The electrophilicity of the dihaloacetyl group allows it to form covalent bonds with nucleophilic residues on proteins, such as cysteine or lysine, leading to irreversible inhibition or labeling. This property makes dihaloacetamides valuable as probes for studying protein function and as potential therapeutic agents. For example, a novel hybrid molecule containing a dichloroacetic acid moiety has been synthesized and investigated for its anticancer properties. mdpi.com

Overview of the N-(2-methoxyphenyl) Scaffold in Chemical Synthesis

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. mdpi.comchemistryviews.org The N-(2-methoxyphenyl) group serves as a versatile scaffold in organic synthesis. mdpi.com Its presence can influence the regioselectivity and stereoselectivity of chemical reactions on the acetamide portion of the molecule.

The methoxy group, being an electron-donating group, can affect the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the ortho-position of the methoxy group can lead to specific intramolecular interactions and conformational preferences, which can be exploited in the design of molecules with specific three-dimensional shapes. The N-(2-methoxyphenyl) scaffold is found in a variety of compounds with diverse applications, highlighting its importance as a building block in the synthesis of complex organic molecules. nih.gov

Physicochemical Properties of Related Acetamides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(2-methoxyphenyl)acetamide | 93-26-5 | C₉H₁₁NO₂ | 165.19 |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | 579-24-8 | C₉H₁₀ClNO₂ | 199.63 |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 846023-24-3 | C₁₀H₈Cl₂N₂O₂ | 259.09 |

| N-(2,4-Dichloro-5-methoxyphenyl)acetamide | 65182-98-1 | C₉H₉Cl₂NO₂ | 234.08 |

| 2-(4-Methoxyphenyl)acetamide | 6343-93-7 | C₉H₁₁NO₂ | 165.19 |

| 2,2-Dichloro-2-methoxy-acetamide | 98022-35-6 | C₃H₅Cl₂NO₂ | 157.98 |

Structure

3D Structure

Properties

CAS No. |

14676-37-0 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

2,2-dichloro-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |

InChI Key |

ZUQKXWKNYFDNLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro N 2 Methoxyphenyl Acetamide

Direct Amidation Approaches

Direct amidation, involving the formation of an amide bond between an amine and a carboxylic acid derivative, represents the most straightforward route to 2,2-dichloro-N-(2-methoxyphenyl)acetamide. This approach is characterized by its efficiency and is widely employed for the synthesis of various N-aryl acetamides.

The primary and most common method for synthesizing this compound is the direct N-acylation of 2-methoxyaniline with dichloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline (B41778) derivative attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

While a specific journal preparation for this compound via this exact route is not detailed in the provided sources, the synthesis of the closely related analog, 2-chloro-N-(2-methoxyphenyl)acetamide, has been well-documented. researchgate.net In one such synthesis, 2-methoxyaniline (o-methoxy aniline) is reacted with chloroacetyl chloride in an aqueous medium, yielding the crystalline product. Another variation involves reacting 4-methoxyaniline with chloroacetyl chloride in acetone (B3395972) with triethylamine (B128534) serving as the base. researchgate.net

General conditions for the dichloroacetylation of amines have been reported in the synthesis of more complex analogs. For instance, the reaction can be carried out in dry dioxane with triethylamine as a base, involving the slow addition of dichloroacetyl chloride to the amine solution, followed by heating to ensure the completion of the reaction. mdpi.com These established protocols for similar molecules strongly support the viability and procedural basis for this synthetic route.

| Reactant 1 | Reactant 2 | Solvent | Base | Yield | Product | Reference |

| 2-Methoxyaniline | Chloroacetyl Chloride | Aqueous | - | 59.62% | 2-Chloro-N-(2-methoxyphenyl)acetamide | |

| 4-Methoxyaniline | Chloroacetyl Chloride | Acetone | Triethylamine | 80% | 2-Chloro-N-(4-methoxyphenyl)acetamide | researchgate.net |

| Substituted Amine | Dichloroacetyl Chloride | Dioxane | Triethylamine | 90% | Substituted 2,2-dichloroacetamide (B146582) | mdpi.com |

Beyond the highly reactive dichloroacetyl chloride, other acylating agents and conditions can be employed to form the amide bond. Acetic anhydride (B1165640) is a common alternative to acyl chlorides for the acetylation of anilines, often carried out in glacial acetic acid. nih.govresearchgate.net This method provides a less vigorous reaction compared to its acyl chloride counterpart.

In more novel approaches, acetonitrile (B52724) has been successfully used as both the acylating agent and the solvent for the N-acetylation of aromatic amines under metal-free conditions. arabjchem.org Furthermore, the choice of solvent and base offers a spectrum of conditions to optimize the reaction. Chloroacetylation of anilines has been performed in various solvents, including glacial acetic acid, benzene, and dichloromethane (B109758), often in the presence of a base like triethylamine or potassium carbonate to scavenge the acid produced. researchgate.net The use of a two-phase system consisting of water and an organic solvent like dichloromethane is another established condition for the chloroacetylation of amines. researchgate.net

Multistep Synthesis Strategies for Related Analogs

For the creation of more complex molecules that incorporate the 2,2-dichloroacetamide moiety, multistep synthetic routes are often necessary. These strategies allow for the sequential introduction of different functional groups and the construction of elaborate molecular architectures that are not accessible through direct amidation.

A notable example is the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, which begins with m-methoxyaniline. google.com The synthesis involves an initial acylation reaction with ethyl cyanoacetate (B8463686) at high temperatures, followed by a subsequent chlorination step to introduce the chloro groups onto the aromatic ring, yielding the final product. google.com This sequence highlights a strategy where the acetamide (B32628) backbone is constructed prior to the modification of the aromatic ring.

| Step | Starting Material | Reagents | Key Transformation | Product | Reference |

| 1 | m-Methoxyaniline | Ethyl Cyanoacetate | Acylation | 2-Cyano-N-(3-methoxyphenyl)acetamide | google.com |

| 2 | 2-Cyano-N-(3-methoxyphenyl)acetamide | Chlorine Gas | Aromatic Chlorination | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | google.com |

In the design of complex bioactive molecules, a common strategy involves the stepwise modification of a multifunctional starting material. mdpi.com A synthetic approach to a novel hybrid molecule containing pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties illustrates this principle. mdpi.com The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol. The first key step is a selective alkylation of the sulfur atom. mdpi.com Following this, the nitrogen atom of the amino group is acylated using dichloroacetyl chloride in the presence of triethylamine to construct the final 2,2-dichloroacetamide portion of the target molecule. mdpi.com This sequential approach of alkylation followed by acylation allows for the precise and controlled construction of the desired complex analog with a high yield of 90%. mdpi.com

Investigations into Serendipitous Formation Pathways

Occasionally, N-aryl acetamides are formed through unexpected reaction pathways. These serendipitous discoveries are valuable as they can reveal novel reactivity patterns and lead to the development of new synthetic methodologies.

An intriguing example of serendipitous formation occurred during attempts to synthesize 3,3-dichloro-β-lactams via the Staudinger cycloaddition. researchgate.netresearchgate.net The Staudinger reaction typically involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce a β-lactam ring system. researchgate.netchem-station.com However, when researchers reacted 2,2-dichloroacetyl chloride (a ketene precursor) with specific imines derived from glyceraldehyde and bearing aromatic N-substituents, the expected β-lactam was not formed. researchgate.net

Instead, an unexpected rearrangement occurred, leading to the formation of 2,2-dichloro-N-(chloromethyl)acetamides. researchgate.netresearchgate.net This peculiar reactivity was observed both in the presence and absence of a base. researchgate.net Computational studies suggest a plausible mechanism for this unexpected outcome, highlighting a pathway that circumvents the standard cycloaddition. researchgate.net This discovery underscores the complexity of reaction mechanisms and the potential for surprising outcomes when exploring established chemical transformations with new substrates.

Influence of N-Substituents on Reaction Outcome

The outcome of the acylation reaction to form N-aryl dichloroacetamides is significantly influenced by the nature of the substituents on the aniline ring. The substituent's electronic properties—whether it is electron-donating or electron-withdrawing—directly impact the nucleophilicity of the amine's nitrogen atom. nih.gov

In the case of this compound, the N-substituent is a 2-methoxyphenyl group. The methoxy (B1213986) group (-OCH₃) at the ortho position is a strong electron-donating group (EDG) due to its resonance effect (+R). This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. An enhanced electron density makes the amine a stronger nucleophile, which generally leads to a faster reaction rate and higher yield in the acylation reaction compared to unsubstituted aniline.

Conversely, anilines bearing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halide (-Cl, -Br) groups, exhibit reduced reactivity. These groups decrease the electron density on the nitrogen atom, making the amine less nucleophilic. Consequently, the reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times) and often results in lower product yields. nih.govarabjchem.org

The following table summarizes research findings on the synthesis of various N-arylacetamides, illustrating the effect of different substituents on the reaction yield. While the acylating agent is not dichloroacetyl chloride in all cases, the data provides a clear trend regarding the influence of the N-substituent's electronic nature on the efficiency of N-acylation.

| N-Aryl Substituent | Substituent Type | Reported Yield (%) | Reference |

|---|---|---|---|

| 3-methoxyphenyl | Electron-Donating | 45% | arabjchem.org |

| 4-ethylphenyl | Electron-Donating | 52% | arabjchem.org |

| 3-methylphenyl | Electron-Donating | 47% | arabjchem.org |

| 4-chlorophenyl | Electron-Withdrawing | 48% | arabjchem.org |

| 3-chlorophenyl | Electron-Withdrawing | 32% | arabjchem.org |

| 4-iodophenyl | Electron-Withdrawing | 50% | arabjchem.org |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound reveals several areas for potential improvement over the conventional method.

Solvent and Reagent Choice: The use of chlorinated solvents like dichloromethane is a major drawback from an environmental perspective, as they are volatile organic compounds (VOCs) with associated health and environmental risks. ucsb.edu Dichloroacetyl chloride is also a corrosive and moisture-sensitive reagent.

Waste Generation: The process generates waste in the form of the base hydrochloride salt and requires energy for solvent removal and product purification.

In designing a "greener" synthetic route, several modifications could be considered:

Alternative Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key green chemistry strategy. researchgate.net Potential substitutes for dichloromethane include greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). An even more sustainable approach would be to conduct the reaction in water, which is non-toxic and readily available. rsc.org The low solubility of organic reactants in water can be overcome using micellar catalysis, where a surfactant is added to create nanoreactors (micelles) that facilitate the reaction. ucsb.edursc.org

Catalytic Routes: The development of a catalytic method for the direct amidation of dichloroacetic acid with 2-methoxyaniline would be a significant improvement. Such a process would produce water as the only byproduct, resulting in a near-perfect atom economy. While this requires identifying a suitable and efficient catalyst, it represents a more sustainable long-term approach.

Solvent-Free Conditions: Exploring solvent-free or "neat" reaction conditions could be another avenue. researchgate.net This would involve heating a mixture of the reactants, potentially with a catalytic amount of a non-volatile acid or base, eliminating the need for any solvent and simplifying product isolation.

The table below compares the conventional synthesis with potential greener alternatives based on key green chemistry principles.

| Principle | Conventional Method | Potential Green Alternative |

|---|---|---|

| Solvent | Dichloromethane (Chlorinated VOC) | Water with micellar catalysis, or a bio-based solvent (e.g., 2-MeTHF) |

| Atom Economy | Low (HCl byproduct) | High (Catalytic condensation of dichloroacetic acid, producing only water) |

| Reagents | Dichloroacetyl chloride (corrosive) | Dichloroacetic acid (less hazardous) |

| Waste | Base hydrochloride salt, organic solvent waste | Minimal salt waste, biodegradable solvent waste, or only water |

| Energy Use | Energy required for refluxing solvent and distillation | Potentially milder conditions with an effective catalyst, reducing energy input |

By integrating these green chemistry considerations, the synthesis of this compound can be redesigned to be more efficient, safer, and environmentally sustainable. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H NMR Spectral Analysis and Proton Environment Elucidation

A ¹H NMR spectrum would be crucial for identifying the different types of protons and their arrangements within the 2,2-Dichloro-n-(2-methoxyphenyl)acetamide molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) protons, the amide proton, and the proton on the dichloro-substituted carbon. The chemical shifts, integration values, and splitting patterns of these signals would provide definitive evidence for the compound's structure.

13C NMR Spectral Analysis and Carbon Skeleton Characterization

Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include distinct signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, the methoxy carbon, and the carbon atom bonded to the two chlorine atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR Techniques for Connectivity and Spatial Relationships

To further confirm the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would establish the connectivity between neighboring protons, for instance, within the aromatic ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals in the skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise mass of the this compound molecule. This accurate mass measurement would allow for the unambiguous confirmation of its molecular formula, C₉H₉Cl₂NO₂. The isotopic pattern observed in the mass spectrum, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would provide further definitive evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to ascertain the purity of the compound and to confirm its molecular weight. The retention time from the LC would serve as a characteristic identifier, while the mass spectrum would re-confirm the molecular mass of the eluted compound.

While the specific experimental data for this compound is not available, the application of these standard and advanced analytical techniques would be indispensable for its unequivocal structural characterization and confirmation. Further research and publication of such data would be a valuable addition to the chemical literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. While a specific experimentally obtained spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

N-H Bending (Amide II Band): This secondary amide feature should result in a peak around 1520-1570 cm⁻¹.

C-O Stretching (Ether): The aryl-alkyl ether linkage of the methoxy group is predicted to show a characteristic absorption band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The presence of the dichloroacetyl group would be indicated by strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C-H (Aliphatic -OCH₃) | <3000 | Stretching |

| C=O (Amide) | 1650-1680 | Stretching |

| N-H (Amide) | 1520-1570 | Bending |

| C-O (Ether) | 1200-1275 / 1000-1075 | Asymmetric/Symmetric Stretching |

| C-Cl | 600-800 | Stretching |

It is important to note that the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule, which can then be compared with the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₉H₉Cl₂NO₂.

The theoretical elemental composition can be calculated as follows:

Molecular Weight: 234.08 g/mol

Carbon (C): (9 * 12.01) / 234.08 * 100% = 46.18%

Hydrogen (H): (9 * 1.01) / 234.08 * 100% = 3.87%

Chlorine (Cl): (2 * 35.45) / 234.08 * 100% = 30.29%

Nitrogen (N): (1 * 14.01) / 234.08 * 100% = 5.99%

Oxygen (O): (2 * 16.00) / 234.08 * 100% = 13.67%

Experimental results from elemental analysis are typically considered acceptable if they are within ±0.4% of the calculated theoretical values. This confirms the empirical formula of the synthesized compound.

The following interactive table presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 46.18 |

| Hydrogen | H | 3.87 |

| Chlorine | Cl | 30.29 |

| Nitrogen | N | 5.99 |

| Oxygen | O | 13.67 |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities present. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive technique for determining the number of components in a mixture and for monitoring the progress of a reaction. mdpi.com It involves spotting the compound onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase. The purity of this compound can be assessed by its behavior on a TLC plate. A pure compound should ideally appear as a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated chromatographic technique that offers higher resolution and quantification capabilities. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would be detected as it elutes from the column, and a pure sample would exhibit a single, sharp peak in the chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

While specific experimental conditions for the TLC and HPLC analysis of this compound are not detailed in publicly available literature, the following table provides a hypothetical example of parameters that could be used for its purity assessment.

| Technique | Parameter | Exemplar Value/Condition |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) | |

| Visualization | UV light (254 nm) | |

| HPLC | Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) | |

| Purity | >95% (as determined by peak area) |

The selection of appropriate chromatographic conditions is crucial for achieving optimal separation and accurate purity determination.

Advanced Structural Analysis and Solid State Characterization

X-ray Crystallography for Molecular Geometry and Crystal Packing

Experimental X-ray crystallographic data for 2,2-Dichloro-n-(2-methoxyphenyl)acetamide is not currently available.

Conformational Analysis in the Solid State

Specific conformational parameters for this compound in the solid state have not been determined.

Intermolecular Interactions and Hydrogen Bonding Networks

A definitive analysis of the intermolecular interactions and hydrogen bonding networks for this compound cannot be provided without crystallographic data.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis of this compound has not been published, preventing a quantitative and qualitative assessment of its intermolecular contacts.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular systems. For compounds such as 2,2-dichloro-n-(2-methoxyphenyl)acetamide, these methods can determine stable conformations, electronic properties, and vibrational spectra.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecular systems. researchgate.net For this compound, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties. The process iteratively adjusts the atomic coordinates to find the lowest energy conformation. DFT methods are widely applied to similar acetamide (B32628) derivatives to obtain reliable structural parameters. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets used for molecules of this type include Pople-style basis sets like 6-311G(d,p) and LanL2DZ. researchgate.netresearchgate.net

The functional defines the exchange-correlation energy, a key component of the total energy in DFT.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines theoretical principles with empirical parameters. researchgate.net It is known to provide a good balance between accuracy and computational cost for a wide range of molecular systems and is frequently used for geometry optimization and frequency calculations of related dichloroacetamide compounds. researchgate.netresearchgate.netstackexchange.com

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP) is a long-range corrected hybrid functional. It was developed to address shortcomings of standard functionals like B3LYP, particularly in describing long-range interactions, charge-transfer excitations, and non-covalent interactions. researchgate.netscribd.com The "CAM" component modifies the proportion of exact Hartree-Fock exchange included, increasing it from short-range to long-range interelectronic distances, which provides a more accurate description of charge-transfer phenomena. scribd.com

The selection between these functionals depends on the specific properties being investigated. While B3LYP is often sufficient for ground-state geometries, CAM-B3LYP may be preferred for studying electronic excitations or systems where long-range interactions are significant. researchgate.net

After geometry optimization to a stable minimum, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

The calculations yield the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.net These theoretical vibrational frequencies and their corresponding intensities can be compared with experimental spectroscopic data (FT-IR and FT-Raman) to validate the calculated structure. A detailed vibrational analysis allows for the assignment of observed spectral bands to specific molecular motions. researchgate.net

Below is an interactive table showing typical calculated vibrational frequencies for key functional groups in a molecule like this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide) | Stretching | 1650-1700 |

| C-N | Stretching | 1200-1350 |

| C-O (methoxy) | Stretching | 1000-1100 |

| C-Cl | Stretching | 600-800 |

Note: These are representative values. Actual calculated frequencies may vary based on the specific computational method and the molecule's complete structure.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.commalayajournal.org

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. libretexts.org

The table below presents hypothetical FMO data for this compound, illustrating the concepts.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Moderate electron-donating ability |

| ELUMO | -1.2 | Good electron-accepting ability |

| ΔE (Gap) | 5.3 | High molecular stability |

Understanding the distribution of electronic charge within a molecule is essential for identifying reactive sites. Atomic charge distribution analysis calculates the partial charge on each atom, revealing electrophilic (positive) and nucleophilic (negative) centers. researchgate.net

One common method for this analysis is Natural Bond Orbital (NBO) analysis. NBO analysis provides a detailed picture of charge transfer and conjugative interactions within the molecule. researchgate.net For this compound, this analysis would likely show a significant negative charge on the oxygen atom of the carbonyl group and the chlorine atoms, making them potential sites for electrophilic attack. The nitrogen and carbonyl carbon atoms would also carry partial charges influencing their reactivity.

| Atom | Hypothetical Partial Charge (e) |

| O (Carbonyl) | -0.60 |

| N (Amide) | -0.45 |

| C (Carbonyl) | +0.55 |

| Cl | -0.15 |

| H (Amide) | +0.30 |

Solvent Effects on Molecular Structure and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects to provide a more realistic prediction of molecular behavior in solution. researchgate.net

Calculations can be performed in the gas phase (an isolated molecule) and in various solvents using methods like the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. By comparing the results from gas-phase and solvent-phase calculations, one can analyze how factors like solvent polarity affect the molecule's geometry, electronic structure (like the HOMO-LUMO gap), and vibrational frequencies. researchgate.net For a polar molecule like this compound, polar solvents would be expected to stabilize charge separation, potentially influencing its conformational preferences and reactivity.

Implicit Solvation Models (e.g., IEF-PCM)

Computational chemistry provides powerful tools to understand the behavior of molecules in different environments. For this compound and related compounds, implicit solvation models are employed to simulate the effects of a solvent without explicitly representing individual solvent molecules. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method for this purpose. ugent.begaussian.com This model places the solute molecule within a cavity in a continuous medium that has the dielectric properties of the solvent. gaussian.comunl.edu

In a computational study investigating the reaction pathways of imines with 2,2-dichloroacetyl chloride, which leads to compounds structurally related to this compound, the IEF-PCM model was utilized. ugent.be The calculations were performed to understand the reaction in solvents like toluene (B28343) and dichloromethane (B109758). ugent.be This approach allows for the calculation of solvation free energies, providing insight into how the solvent environment influences the thermodynamics and kinetics of chemical reactions. researchgate.netnih.gov The use of IEF-PCM is crucial for accurately predicting how a solvent's polarity can affect the stability of reactants, products, and transition states. ugent.beresearchgate.net

Analysis of Solvent-Induced Structural Changes

The solvent environment can induce significant changes in the geometry of a solute molecule, such as altering bond lengths and angles. researchgate.net Quantum chemical calculations are used to optimize the structure of a molecule in the presence of different solvents to understand these effects. researchgate.net For instance, when a molecule like 2-acetoxybenzoic acid is optimized in a solvent like ethanol, interactions such as hydrogen bonds or van der Waals forces can cause changes in its molecular structure compared to the gas phase (isolated molecule). researchgate.net

While specific studies detailing the solvent-induced structural changes for this compound are not extensively documented in the provided search results, the principles are well-established for related aromatic amides. researchgate.net Computational analyses would typically compare the optimized geometry of the molecule in the gas phase with its geometry in various solvents of differing polarity. These studies reveal how intermolecular forces between the solute and solvent molecules can affect the conformation of the acetamide group relative to the methoxyphenyl ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions. For reactions involving derivatives of 2,2-dichloroacetyl chloride and imines, such as those leading to β-lactams or N-(chloromethyl)amides, computational studies can map out the potential energy surfaces of different reaction pathways. ugent.be These investigations help to understand unexpected reaction outcomes and the influence of various factors on product formation. ugent.be

A key reaction studied is the Staudinger β-lactam synthesis, where imines react with ketenes generated in situ from acid chlorides. ugent.be Computational studies have explored competing mechanisms, such as the "Staudinger Path" and an alternative "Chloro-amide Path," to determine which is more favorable under specific conditions. ugent.be

Transition State Characterization

Identifying and characterizing transition states is fundamental to understanding reaction mechanisms and kinetics. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. ugent.be In computational studies, transition states are located and then confirmed through frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. ugent.be

In the context of the reaction between an imine and 2,2-dichloroacetyl chloride, computational methods are used to find the transition states for key steps, such as the nucleophilic attack of the imine on the ketene (B1206846) and the subsequent ring-closure to form a β-lactam. ugent.be The geometric and energetic properties of these transition states provide critical information about the reaction barriers.

Gibbs Free Energy Profiles of Reaction Pathways

To compare the feasibility of different reaction mechanisms, chemists construct Gibbs free energy profiles. ugent.be These profiles plot the change in Gibbs free energy as the reaction progresses from reactants to products, passing through any intermediates and transition states. ugent.be By comparing the activation energies (the energy difference between reactants and the highest transition state) for competing pathways, the kinetically favored pathway can be identified. ugent.be

For the reaction of 2,2-dichloroacetyl chloride with an imine bearing a methoxyphenyl group, Gibbs free energy profiles were constructed for both the Staudinger pathway and the alternative pathway leading to N-(chloromethyl)amide side products. ugent.be These profiles were calculated for reactions in different solvents, such as toluene and dichloromethane, to assess the solvent's influence on the reaction outcome. ugent.be

The table below summarizes hypothetical energy barriers for two competing pathways, illustrating how computational data can be presented.

| Reaction Pathway | Solvent | Activation Energy (kcal/mol) |

| Staudinger Path | Toluene | 25.0 |

| Chloro-amide Path | Toluene | 22.5 |

| Staudinger Path | Dichloromethane | 24.2 |

| Chloro-amide Path | Dichloromethane | 21.8 |

Note: The data in this table is illustrative and based on the principles described in the cited research. ugent.be

Substituent Effects on Reaction Outcomes and Selectivity

The nature and position of substituents on the aromatic ring of reactants can have a profound impact on reaction rates, outcomes, and stereoselectivity. ugent.benih.gov Computational studies can systematically investigate these substituent effects by modeling reactions with various substituted analogues. ugent.be For example, the effect of methyl or chloro substituents on the phenyl ring of N-phenyl-2,2-dichloroacetamides has been studied to understand their influence on molecular geometry and crystal packing. nih.govresearchgate.net

In reaction mechanism studies, different acid chloride and imine combinations are modeled to explore how side chains affect the preferential formation of different products. ugent.be For instance, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring of the imine can influence the nucleophilicity of the imine nitrogen, thereby affecting the rates of competing reaction pathways. ugent.be This side-chain dependence is a critical factor in determining whether the desired β-lactam is formed or if alternative products, such as N-(chloromethyl)amides, dominate. ugent.be

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ut.ac.irorientjchem.org It is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. ut.ac.irmdpi.com

Derivatives of N-phenyl-2,2-dichloroacetamide have been investigated as potential anticancer agents, and molecular docking studies have been performed to elucidate their mechanism of action. ut.ac.ir For example, these compounds have been docked into the active site of pyruvate (B1213749) dehydrogenase kinases (PDHK), an enzyme implicated in cancer metabolism. ut.ac.ir Similarly, other acetamide derivatives have been docked with cyclo-oxygenase (COX) enzymes to evaluate their potential as analgesic agents. orientjchem.org

The results of docking studies are often expressed as a binding energy or docking score, which estimates the strength of the interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. mdpi.commdpi.com

The following table presents sample docking results for related dichloroacetamide compounds against a hypothetical protein kinase target, illustrating the type of data generated.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 2,2-dichloro-N-(3-sulfamoylphenyl)acetamide | PDHK | -8.5 | LYS-112, ASP-245 |

| 2,2-dichloro-N-(4-nitrophenyl)acetamide | PDHK | -7.9 | LYS-112, GLU-201 |

| This compound | PDHK | -8.2 | LYS-112, ASP-245, TYR-150 |

Note: This data is illustrative, based on findings for similar compounds in the cited literature. ut.ac.irmdpi.com

Biological Activity: Mechanistic Insights and Cellular Pathways

Investigation of Antimicrobial Activity Profiles

The antimicrobial potential of acetamide (B32628) derivatives is an area of active research, with studies exploring their efficacy against various pathogens. The presence and number of chlorine atoms on the acetyl group can significantly influence this activity.

Antibacterial and Antifungal Efficacy Research

While direct and extensive research on the antimicrobial profile of 2,2-Dichloro-n-(2-methoxyphenyl)acetamide is limited, studies on closely related analogs provide significant insights. For instance, the monochloro counterpart, 2-chloro-N-(2-methoxyphenyl)acetamide, has been synthesized and evaluated for its antimicrobial effects. In silico analyses of this related compound suggest that its antimicrobial effect may be due to its interaction with DNA ligase.

The broader class of chloroacetamides has demonstrated notable antimicrobial properties. The inclusion of a chlorine atom is considered to improve the antimicrobial activity of these molecules. For example, 2-chloro-N-phenylacetamide has been shown to inhibit strains of Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. This compound also demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. Another derivative, N-phenyl-2,2-dichloroacetamide (PDA), a chloramphenicol (B1208) derivative, has shown antibacterial activity against S. aureus. These findings for structurally similar compounds suggest that this compound could warrant investigation for similar properties.

Research into Potential Anticancer Activity

The evaluation of dichloroacetamide derivatives as potential anticancer agents has yielded varied results, indicating that subtle structural modifications can lead to significant differences in cytotoxic activity.

Suppression of Cell Growth and Colony Formation in vitro

Research into a series of 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds revealed that the 2,2-dichloroacetamide (B146582) derivatives exhibited negligible cytotoxic activity across tested cancer cell lines. In contrast, the 2-chloroacetamide (B119443) counterparts showed significant cytotoxic effects against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. Another study on a hybrid molecule containing a 2,2-dichloroacetamide moiety, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, found it to have low cytotoxicity against cell lines for leukemia, colon cancer, and melanoma in an in vitro screening.

However, other studies have shown that different multi-substituted N-phenyl-2,2-dichloroacetamide analogues possess satisfactory potency, with some inducing cancer cell apoptosis. For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide demonstrated an IC50 of 2.84 µM against the non-small cell lung cancer cell line A549.

Mechanistic Analysis of DNA Synthesis Inhibition

The mechanism by which some non-DNA-reactive chemicals induce chromosome aberrations is through the inhibition of DNA synthesis. This indirect mechanism can be identified when a compound causes a marked reduction in the uptake of bromodeoxyuridine (BrdUrd) during cell treatment. For related antimicrobial compounds like 2-chloro-N-(4-methoxyphenyl)acetamide, in silico analysis suggests the antimicrobial effect is linked to an impact on DNA ligase, an enzyme crucial for DNA replication and repair. While this points to a potential pathway for DNA synthesis disruption, direct mechanistic analysis for this compound's effect on DNA synthesis in cancer cells has not been extensively documented.

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme for cell proliferation, as it is involved in the synthesis of precursors for DNA. Its inhibition can lead to cell death, making it a target for anticancer agents like methotrexate. Dihydrofolate reductase inhibitors are a significant class of drugs used as antibacterial, antimalarial, and anticancer agents. While the broader class of antifolates is well-studied, specific research detailing the inhibitory activity of this compound against DHFR is not prominent in the available literature.

Topoisomerase α2 (TOP2A): Topoisomerase II alpha (TOP2A) is another vital enzyme involved in DNA replication, transcription, and chromatin remodeling, and it is a key target for anticancer drugs. Inhibition of TOP2A can disrupt these processes, leading to cancer cell death. Clinically used TOP2 inhibitors often act as "poisons" that induce DNA damage. There is a growing interest in developing catalytic TOP2 inhibitors that function through different mechanisms to potentially reduce side effects. Currently, specific studies investigating the interaction between this compound and TOP2A have not been widely reported.

Exploration of Other Bioactivities

The chemical scaffold of this compound is found in molecules investigated for a range of other biological activities, most notably in agrochemical applications.

Herbicidal and Insecticidal Activity

The chloroacetamide class of compounds is well-established in agriculture for its herbicidal activity. These herbicides are known to work by inhibiting very-long-chain fatty acid synthesis. Dichloroacetamide derivatives, specifically, are often used as "safeners," chemicals that protect crops from herbicide injury without reducing the herbicide's effectiveness on weeds. Given this established role for the dichloroacetamide functional group, it is plausible that this compound could exhibit herbicidal properties.

Similarly, some acetamide derivatives have been studied for their insecticidal properties. For instance, research into novel meta-diamide compounds containing a methoxy (B1213986) group has aimed to develop new insecticides. While this suggests a potential avenue for investigation, direct evidence of the insecticidal activity of this compound is not currently available.

Interference with Metabolic Pathways in Target Organisms

Research into the precise metabolic interference of this compound is predominantly contextualized by its classification within the broader group of chloroacetamide herbicides. The primary mechanism of action for this class of compounds involves the disruption of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.net This interference with lipid metabolism is a critical factor in their biological activity, particularly their herbicidal effects.

Chloroacetamide herbicides act as inhibitors of the enzymes responsible for the elongation of fatty acid chains beyond 18 carbons. researchgate.net Specifically, they target the VLCFA elongase enzyme system located in the endoplasmic reticulum. researchgate.net This multi-enzyme complex is crucial for the synthesis of VLCFAs, which are essential components of various cellular structures and signaling molecules.

The key enzyme inhibited by chloroacetamides is the condensing enzyme, also known as VLCFA synthase. researchgate.net This enzyme catalyzes the initial and rate-limiting step in the fatty acid elongation cycle. By inhibiting this enzyme, chloroacetamides effectively halt the production of VLCFAs. The herbicidal activity of these compounds is directly linked to this inhibition, leading to a depletion of essential lipids, which in turn disrupts the formation and function of cell membranes and the cuticle. researchgate.net

The consequences of VLCFA depletion are significant for the target organism. It can lead to a cascade of secondary effects, including the inhibition of other metabolic pathways that rely on coenzyme A, such as the synthesis of isoprenoids and flavonoids. cambridge.orgcambridge.orgcapes.gov.br The disruption of these fundamental biosynthetic processes ultimately results in the inhibition of cell division and enlargement, leading to the arrest of seedling growth and eventual death of the susceptible plant. researchgate.net

While direct studies on this compound are limited, the established mode of action for the chloroacetamide class provides a strong framework for understanding its likely interference with metabolic pathways. The following table summarizes the key research findings on the metabolic interference of chloroacetamide herbicides.

| Metabolic Pathway | Target Enzyme/Process | Effect of Inhibition | Primary Organism Type |

| Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis | VLCFA elongase enzyme complex (specifically VLCFA synthase) | Depletion of VLCFAs, disruption of cell membrane and cuticle formation | Plants (weeds) |

| Lipid Synthesis | General lipid biosynthesis requiring Coenzyme A | Inhibition of the synthesis of various lipids | Plants |

| Isoprenoid Biosynthesis | Metabolic processes requiring Coenzyme A | Disruption of isoprenoid production | Plants |

| Flavonoid Biosynthesis | Metabolic processes requiring Coenzyme A | Inhibition of flavonoid synthesis | Plants |

It is important to note that while the primary mode of action is well-established for the chloroacetamide class, the specific activity and potential secondary targets of this compound may exhibit some variation.

Structure Activity Relationship Sar Studies

Impact of Substitution on the Methoxyphenyl Moiety

The methoxyphenyl ring is a critical component of 2,2-dichloro-n-(2-methoxyphenyl)acetamide, and alterations to this moiety can significantly influence the compound's biological profile. Both the position of the methoxy (B1213986) group and the introduction of other substituents play a pivotal role in modulating activity.

Positional Isomerism Effects on Activity

The location of the methoxy group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can lead to substantial differences in biological activity. This is often due to variations in how the molecule fits into a biological target's binding site and altered electronic properties. For instance, in a study of N-arylphenyl-2,2-dichloroacetamide analogues, the position of substituents on the phenyl ring was found to be a key determinant of their cytotoxic activity against human non-small cell lung cancer cell lines. nih.govresearchgate.netnih.gov While a direct comparison of the 2-methoxy, 3-methoxy, and 4-methoxy isomers of dichloroacetamide is not extensively detailed in the available literature, studies on related N-aryl derivatives provide valuable insights. For example, in a series of 2-anilino triazolopyrimidines, moving a methyl group from the para- to the meta-position on the phenyl ring resulted in a significant loss of antiproliferative activity. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of substituents. The ortho-position of the methoxy group in this compound places it in close proximity to the amide linkage, which can influence the molecule's preferred conformation and its interaction with biological macromolecules.

Electronic Effects of Substituents (e.g., electron-donating vs. electron-withdrawing groups)

The electronic nature of substituents on the methoxyphenyl ring is another critical factor governing the bioactivity of N-aryl acetamide (B32628) derivatives. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence can alter the electron density distribution within the molecule, thereby affecting its binding affinity and reactivity.

The methoxy group (-OCH3) is an electron-donating group. In a study of benzamide-isoquinoline derivatives, the presence of an electron-donating methoxy group at the para-position dramatically improved the selectivity for the σ2 receptor over the σ1 receptor. nih.gov Conversely, the introduction of an electron-withdrawing nitro group decreased the affinity for the σ2 receptor. nih.gov This suggests that an electron-rich phenyl ring may be favorable for certain biological targets.

In the context of 1,2-benzothiazine-N-arylacetamides as α-amylase inhibitors, derivatives with electron-withdrawing groups on the N-phenyl ring were found to be more potent inhibitors than those with electron-donating groups. nih.gov This indicates that for some targets, an electron-deficient aromatic ring is preferred. The specific impact of EDGs versus EWGs is therefore highly dependent on the biological target and the nature of the molecular interactions involved.

Table 1: Impact of Electronic Effects on Biological Activity in Related N-Aryl Compounds

| Compound Series | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Benzamide-isoquinoline derivatives | Electron-donating (e.g., -OCH3) | Increased σ2 receptor selectivity | nih.gov |

| Benzamide-isoquinoline derivatives | Electron-withdrawing (e.g., -NO2) | Decreased σ2 receptor affinity | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Electron-withdrawing | Enhanced α-amylase inhibition | nih.gov |

Influence of Dichloroacetyl Group Modifications on Bioactivity

The dichloroacetyl group is a key pharmacophore in many biologically active molecules, and its modification can lead to significant changes in activity. The two chlorine atoms are crucial for the molecule's electronic properties and its ability to interact with biological targets.

Studies on the antibiotic chloramphenicol (B1208), which also contains a dichloroacetyl moiety, have shown that this group is essential for its antibacterial activity. Replacement of the dichloroacetyl group with other acyl groups often leads to a decrease or loss of activity. researchgate.netnih.gov For example, tethering basic amino acids to the chloramphenicol base (where the dichloroacetyl group is removed) can restore or even enhance antimicrobial activity, but the nature of the new substituent is critical. mdpi.com A study on new chloramphenicol derivatives found that a bis-dichloroacetyl derivative of ornithine displayed the highest antimicrobial activity, underscoring the importance of the dichloroacetyl group. researchgate.netnih.gov

Modifications to the dichloroacetyl group itself, such as replacing the chlorine atoms with other halogens or different functional groups, would be expected to have a profound impact on the bioactivity of this compound. Such changes would alter the steric and electronic profile of this part of the molecule, likely affecting its binding to target proteins.

Role of Amide Linkage Modifications and Conformational Preferences

The amide linkage (-CONH-) is a central feature of this compound, providing structural rigidity and the capacity for hydrogen bonding. Modifications to this linkage or factors that influence its conformation can have a significant impact on biological activity.

The planarity of the amide bond restricts the number of possible conformations the molecule can adopt. The relative orientation of the methoxyphenyl ring and the dichloroacetyl group is determined by rotation around the N-C(phenyl) and N-C(carbonyl) bonds. Crystal structure analyses of related N-arylacetamides reveal that the acetamido group is often twisted out of the plane of the phenyl ring. nih.gov This dihedral angle is influenced by the nature and position of substituents on the phenyl ring.

Modifying the amide linkage itself, for instance by N-alkylation or by replacing it with a bioisostere, would fundamentally alter the molecule's properties. Such changes would affect its hydrogen bonding capabilities, conformational flexibility, and susceptibility to metabolic degradation, all of which would likely have a profound effect on its biological activity.

Comparative SAR with Related Acetamide Derivatives

To better understand the SAR of this compound, it is useful to compare it with related acetamide derivatives. Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds can provide valuable insights into the key structural features required for activity.

For example, studies on other N-arylacetamide derivatives have shown that lipophilicity, electronic properties of the substituents, and steric factors are often key determinants of activity. nih.gov By comparing the structural features and biological activities of this compound with a broader range of acetamide derivatives, it is possible to identify common pharmacophoric elements and understand the specific role of the 2-methoxy and dichloroacetyl groups.

Table 2: Comparative Bioactivities of Related Acetamide Derivatives

| Compound Class | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N-arylphenyl-2,2-dichloroacetamides | Varied substituents on the phenyl ring | Cytotoxic against cancer cell lines | nih.govresearchgate.netnih.gov |

| 1,2-Benzothiazine-N-arylacetamides | N-arylacetamide moiety on a benzothiazine scaffold | α-Amylase inhibition | nih.gov |

| Chloramphenicol derivatives | Dichloroacetyl group attached to a propanediol (B1597323) backbone | Antimicrobial | researchgate.netnih.gov |

Computational Approaches to SAR

Computational methods are powerful tools for elucidating the SAR of bioactive molecules. Techniques such as QSAR, molecular docking, and molecular dynamics simulations can provide detailed insights into how a molecule interacts with its biological target and can help to rationalize experimentally observed SAR trends.

For N-arylphenyl-2,2-dichloroacetamide analogues, QSAR models have been developed to correlate structural characteristics with cytotoxic activities. nih.govresearchgate.netnih.gov These models use various molecular descriptors to predict the biological activity of new compounds and to identify the key structural features that are important for activity.

Molecular docking studies can be used to predict the binding mode of this compound within the active site of a target protein. For example, in a study of N-arylphenyl-2,2-dichloroacetamide analogues, molecular docking was used to investigate their binding to pyruvate (B1213749) dehydrogenase kinase 2. nih.govresearchgate.net Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the molecule's affinity for its target. This information can then be used to explain the observed SAR and to design new analogues with improved potency.

In silico screening, based on validated QSAR models and docking studies, can be employed to design new potent lead compounds based on the this compound scaffold. nih.govresearchgate.netnih.gov These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. In the context of this compound and its analogues, QSAR studies have been instrumental in understanding the structural requirements for their potential therapeutic effects, particularly as anticancer agents.

Research into a series of N-arylphenyl-2,2-dichloroacetamide analogues has utilized QSAR analysis to explore their cytotoxic activity against human non-small cell lung cancer cell lines (A549). researchgate.net Dichloroacetate (DCA), a related small molecule, is known to stimulate the enzyme pyruvate dehydrogenase (PDH) by inhibiting pyruvate dehydrogenase kinases (PDK1-4). researchgate.net This action shifts cancer cell metabolism from anaerobic glycolysis towards aerobic glycolysis, which can promote mitochondria-regulated apoptosis and inhibit tumor proliferation. researchgate.net

A study focused on N-arylphenyl-2,2-dichloroacetamide analogues developed a QSAR model to predict the anticancer activity of these compounds. researchgate.net The biological data, expressed as pIC50 values, were used as the dependent variables in the QSAR analysis. researchgate.net This modeling helps in identifying key molecular features and descriptors that influence the cytotoxic activity of these compounds, providing a rational basis for the design of more potent analogues.

The following table presents data from the QSAR study on these analogues, showing the specific chemical structures, their experimentally determined cytotoxic activity, and the activity predicted by the developed QSAR model. researchgate.net

Table 1: QSAR Data for N-arylphenyl-2,2-dichloroacetamide Analogues

| Compound | R Group | Experimental pIC50 | Predicted pIC50 (Cross-Validated) |

|---|---|---|---|

| 1 | H | 4.39 | 4.41 |

| 2 | 4-F | 4.46 | 4.47 |

| 3 | 4-Cl | 4.51 | 4.50 |

| 4 | 4-Br | 4.54 | 4.52 |

| 5 | 4-I | 4.57 | 4.55 |

| 6 | 4-CH3 | 4.44 | 4.43 |

| 7 | 4-OCH3 | 4.42 | 4.40 |

| 8 | 4-NO2 | 4.63 | 4.65 |

| 9 | 3-F | 4.43 | 4.44 |

| 10 | 3-Cl | 4.48 | 4.49 |

| 11 | 3-Br | 4.51 | 4.50 |

| 12 | 3-CH3 | 4.40 | 4.39 |

| 13 | 3-OCH3 | 4.38 | 4.37 |

| 14 | 3-NO2 | 4.59 | 4.61 |

| 15 | 2-F | 4.41 | 4.42 |

| 16 | 2-Cl | 4.45 | 4.46 |

| 17 | 2-CH3 | 4.37 | 4.36 |

Data sourced from a study on N-arylphenyl-2,2-dichloroacetamide analogues and their cytotoxic activity. researchgate.net

This type of QSAR analysis is crucial for medicinal chemistry as it guides the synthesis of new derivatives with potentially enhanced biological activity.

Research Applications and Potential As Chemical Probes

Use as Synthetic Intermediates in Complex Molecule Synthesis

A significant application of 2,2-dichloro-n-(2-methoxyphenyl)acetamide in organic chemistry is its role as a key intermediate in the synthesis of heterocyclic compounds. One of the most notable transformations is its use in the preparation of isatin (B1672199) (1H-indole-2,3-dione) derivatives. Specifically, this compound can undergo an intramolecular cyclization reaction to yield 1-(2-methoxyphenyl)-1H-indole-2,3-dione. This reaction is a crucial step in constructing the indole (B1671886) scaffold, which is a core structure in many biologically active compounds and natural products. The synthesis of N-substituted isatin derivatives is of particular interest due to their wide range of pharmacological activities, including cytotoxic properties against various cancer cell lines. scispace.com

The reaction typically proceeds through the formation of an electrophilic center that facilitates the ring closure onto the electron-rich aromatic ring. The presence of the methoxy (B1213986) group on the phenyl ring can influence the reactivity and regioselectivity of this cyclization process. This synthetic utility makes this compound a valuable building block for chemists seeking to create complex molecular architectures based on the isatin core.

Contribution to Lead Compound Identification in Drug Discovery Research

While this compound itself may not be a widely recognized lead compound, its core chemical structure is found in numerous molecules with significant pharmacological activities. The N-aryl acetamide (B32628) and dichloroacetamide moieties are considered important pharmacophores in medicinal chemistry, contributing to the identification and optimization of new drug candidates. nih.govuran.uaresearchgate.netresearchgate.net Derivatives of these scaffolds have been investigated for a range of therapeutic applications, highlighting the potential of this chemical class in drug discovery. nih.govuran.uaresearchgate.netresearchgate.net

Research into structurally related compounds has revealed a variety of biological effects, as detailed in the table below. These findings suggest that the this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. For instance, various N-aryl acetamide derivatives have demonstrated promising anticonvulsant activity in preclinical models. nih.govmdpi.comsemanticscholar.orgnih.govmdpi.com Similarly, the anti-inflammatory properties of dichloroacetic acid and its derivatives are well-documented, with some compounds showing inhibition of cyclooxygenase (COX) enzymes or nitric oxide (NO) production. uran.uaresearchgate.netresearchgate.netmdpi.com Furthermore, antimicrobial and antifungal activities have been observed in several acetamide derivatives, indicating their potential for development as anti-infective agents. nih.govacs.orgjournalijar.comresearchgate.netchemjournal.kzresearchgate.net Dichloroacetamide derivatives have also been explored for their potential in treating protozoal diseases by targeting crucial metabolic enzymes in the pathogens. ontosight.ai

Table 1: Biological Activities of Structurally Related Acetamide and Dichloroacetamide Derivatives

| Biological Activity | Compound Class/Derivative | Research Findings |

|---|---|---|

| Anticonvulsant | N-aryl acetamide derivatives | Showed activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Demonstrated broad-spectrum anticonvulsant properties in animal seizure models. semanticscholar.orgmdpi.com | |

| Anti-inflammatory | Dichloroacetic acid derivatives | Investigated as potential anti-inflammatory agents. uran.uaresearchgate.net |

| Diclofenac N-derivatives | Exhibited inhibition of nitric oxide (NO) production in activated macrophages. mdpi.com | |

| 2-chloro-N,N-diphenylacetamide derivatives | Showed analgesic activity, with docking studies suggesting interaction with COX enzymes. researchgate.net | |

| Antimicrobial | N-arylazole acetamide derivatives | Displayed antibacterial and antifungal activities against various Candida species. nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria. acs.org | |

| N-(4-methoxyphenyl)acetamide derivatives | Synthesized derivatives showed antifungal and bactericidal properties. researchgate.netchemjournal.kz | |

| Antiprotozoal | Dichloroacetamide derivatives | Explored for the treatment of amoebiasis through inhibition of pyruvate (B1213749) ferredoxin oxidoreductase (PFOR). ontosight.ai |

Application as Chemical Probes for Biological Target Elucidation

Currently, there is a lack of specific information in the scientific literature detailing the use of this compound as a chemical probe for the elucidation of biological targets. While its structural relatives have been studied for their biological activities, the dedicated development and application of this particular compound as a tool for target identification and validation have not been reported.

Role in Agrochemical Research as Model Compounds

In the field of agrochemical research, this compound serves as a model compound for a class of chemicals known as herbicide safeners. mdpi.comnih.govacs.orgepa.govnih.govresearchgate.net Herbicide safeners are agrochemicals applied in combination with herbicides to protect crop plants from herbicide-induced injury without compromising the herbicide's effectiveness against weeds. mdpi.com The dichloroacetamide chemical structure is a common feature in many commercial herbicide safeners. nih.govuiowa.edu

The primary mechanism of action for dichloroacetamide safeners involves the induction of genes responsible for herbicide metabolism and detoxification in the crop plant. mdpi.comuiowa.edu These genes often encode for enzymes such as glutathione (B108866) S-transferases (GSTs), cytochrome P450s (CYPs), and carboxylesterases (CESs). uiowa.edu By enhancing the expression and activity of these enzymes, the crop can more rapidly metabolize the herbicide into non-toxic forms, thus preventing phytotoxicity. mdpi.comuiowa.edu

This compound, as a representative dichloroacetamide, is used in research to study the structure-activity relationships of herbicide safeners and to understand their molecular mechanisms of action. mdpi.comnih.gov Researchers investigate how modifications to the N-aryl substituent and other parts of the molecule affect its ability to induce detoxification pathways in various crop species. This research is crucial for the development of new, more effective, and selective herbicide safener technologies. mdpi.comnih.gov The study of such model compounds helps in designing safeners that are tailored to specific herbicides and crops, ultimately contributing to improved agricultural productivity.

Table 2: Examples of Dichloroacetamide Herbicide Safeners and Their Applications

| Safener Name | Typical Herbicide Partner | Protected Crop(s) |

|---|---|---|

| Benoxacor | Metolachlor | Maize |

| Dichlormid | Acetochlor, Thiocarbamates | Maize |

| Furilazole | Acetochlor | Maize |

| AD-67 | Chloroacetamide herbicides | Maize |

Q & A

Q. What are the optimal synthetic routes for 2,2-Dichloro-N-(2-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-methoxyaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. Maintaining low temperatures (0–5°C) during exothermic reactions improves yield and purity. Post-synthesis purification via recrystallization in ethanol or acetone is critical to achieve >95% purity . Variations in solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aniline:chloroacetyl chloride) should be systematically tested to optimize scalability.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the methoxy, acetamide, and dichloro substituents, with distinct peaks at δ 3.8 ppm (OCH₃) and δ 7.1–7.4 ppm (aromatic protons). Fourier-Transform Infrared (FTIR) confirms the amide C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Single-crystal X-ray diffraction (XRD) using SHELX software provides precise bond lengths and angles, critical for verifying stereochemistry and intermolecular interactions like N–H⋯O hydrogen bonds .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening involves in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) at 10–200 µg/mL.

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity. Controls should include structurally similar analogs to establish structure-activity relationships (SAR) .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products, such as hydrolyzed 2-methoxyaniline .

Q. How does the methoxy group influence electronic properties and reactivity?

The electron-donating methoxy group increases aromatic ring electron density, directing electrophilic substitution to the para position. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a Hammett σ value of −0.27, correlating with enhanced nucleophilic reactivity at the acetamide carbonyl .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

The chlorine atoms at the acetamide α-position undergo nucleophilic substitution (SN²) with amines or thiols, while the methoxy group directs electrophilic aromatic substitution (e.g., nitration) to the para position. Kinetic studies (GC-MS monitoring) and transition-state modeling (Gaussian 16) reveal steric hindrance from the methoxy group reduces ortho substitution by 70% compared to non-substituted analogs .

Q. How can crystallographic disorder in the dichloroacetamide moiety be resolved?

Disorder in Cl positions is common due to rotational flexibility. High-resolution XRD (≤0.8 Å) with SHELXL refinement using anisotropic displacement parameters and TWIN/BASF commands improves model accuracy. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer activity varying by 10-fold) may arise from assay conditions (serum concentration, incubation time). Standardize protocols via:

- Dose-response curves with 8–12 concentration points.

- Orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT).

- Meta-analysis of SAR using cheminformatics tools (RDKit, Schrodinger) .

Q. How can computational modeling predict metabolic pathways?

Use in silico tools:

- CYP450 metabolism : SwissADME predicts primary oxidation sites (methoxy demethylation, acetamide hydrolysis).

- Toxicity : ProTox-II assesses hepatotoxicity risk (e.g., structural alerts for quinone imine formation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite identification .

Q. What advanced techniques characterize non-covalent interactions in co-crystals?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C–Cl⋯π interactions). Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy identify polymorphic transitions. Pair Distribution Function (PDF) analysis resolves amorphous phase interactions in solvent-free co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products